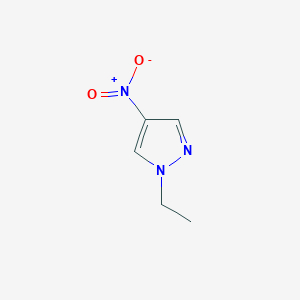
N6-Benzoyl-3'-deoxyadenosine
Descripción general
Descripción
N6-Benzoyl-3’-deoxyadenosine is a highly potent compound used for studying virus infections and tumors . It belongs to the category of Carbohydrates, Nucleosides & Nucleotides . The IUPAC name for this compound is N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide .
Synthesis Analysis
The synthesis of N6-Benzoyl-3’-deoxyadenosine involves complex chemical reactions. The stability of N6-phenoxyacetyl-deoxyadenosine versus depurination in acidic conditions used in the detritylation step was favorably compared with that of the classic N6-benzoyl protected adenine .Molecular Structure Analysis
The molecular formula of N6-Benzoyl-3’-deoxyadenosine is C17H17N5O4 . The molecular weight is 355.35 . The InChI Key is GNPRDDYSJSKPJF-XWCIJXRUSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of N6-Benzoyl-3’-deoxyadenosine include a molecular weight of 355.35 . The compound appears as a white powder . The density is 1.6±0.1 g/cm3 .Aplicaciones Científicas De Investigación
1. Oligonucleotide Synthesis
N6-Benzoyl-3'-deoxyadenosine is a key component in oligonucleotide synthesis. Schulhof et al. (1987) showed that amino protecting groups like N6-phenoxyacetyl-deoxyadenosine are effective in phosphotriester and phosphoramidite approaches, offering rapid deprotection in mild ammonia treatment. This facilitates the preparation of modified DNA with alkali labile bases such as saturated pyrimidines, demonstrating the utility of N6-Benzoyl-3'-deoxyadenosine in oligonucleotide synthesis (Schulhof, Molko, & Teoule, 1987).
2. Synthesis of Biologically Important Compounds
Kore, Yang, and Srinivasan (2014) describe the use of N6-Benzoyl-3'-deoxyadenosine in the synthesis of 2′-deoxyadenosine-3′-O-triphosphate and 2′-deoxycytidine-3′-O-triphosphate. These compounds are known for their various biological applications. The study highlights a one-pot synthetic methodology for converting N6-Benzoyl-3'-deoxyadenosine into these biologically significant triphosphates (Kore, Yang, & Srinivasan, 2014).
3. Nucleotide Modification
The work by Terrazas, Ariza, and Vilarrasa (2005) demonstrates the efficiency of N6-Benzoyl-3'-deoxyadenosine in nucleotide modification. Their study uncovers an efficient route to deoxyadenosine derivatives labeled on both the amino group and nitrogen 1, which is crucial for various analytical and synthetic applications in molecular biology and biochemistry (Terrazas, Ariza, & Vilarrasa, 2005).
4. Study of DNA Adducts
In carcinogenesis research, N6-Benzoyl-3'-deoxyadenosine plays a significant role in the study of DNA adducts. Koivisto et al. (1995) used N6-substituted deoxyadenosine adducts to study the reaction of butadiene monoepoxide, an active metabolite of 1,3-butadiene, with DNA. This research is pivotal in understanding the mechanisms of chemical-induced DNA damage and mutations (Koivisto et al., 1995).
5. Epigenetic Studies
N6-Benzoyl-3'-deoxyadenosine is also valuable in epigenetic studies. Liu et al. (2016) reported the presence of DNA N6-methyldeoxyadenosine (6mA) during early embryogenesis of vertebrates, indicating its potential epigenetic role. Understanding such modifications can provide insights into developmental biology and disease mechanisms (Liu et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c23-7-11-6-12(24)17(26-11)22-9-20-13-14(18-8-19-15(13)22)21-16(25)10-4-2-1-3-5-10/h1-5,8-9,11-12,17,23-24H,6-7H2,(H,18,19,21,25)/t11-,12+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPRDDYSJSKPJF-XWCIJXRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434349 | |
| Record name | AG-H-07088 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N6-Benzoyl-3'-deoxyadenosine | |
CAS RN |
76902-49-3 | |
| Record name | AG-H-07088 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353915.png)





![3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1353933.png)
